![molecular formula C15H9ClFN3O2 B2979159 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide CAS No. 883839-40-5](/img/structure/B2979159.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” is a compound that belongs to the class of oxadiazole derivatives . Oxadiazole derivatives are known to exhibit a wide range of biological activities such as anti-inflammatory, antiviral, antineoplastic, FAK inhibitory, adulticidal, and anti-Alzheimer properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be analyzed using techniques such as NMR and IR spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis
The chemical reactions involving “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be analyzed based on the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antiviral Activity
The compound has been studied for its potential antiviral properties. Derivatives of the 1,3,4-oxadiazole moiety, such as those found in this compound, have shown activity against the tobacco mosaic virus (TMV), indicating a potential for plant antiviral applications . The specific substitution pattern on the aryl ring plays a crucial role in the inhibitory activity, suggesting that the compound could be optimized for enhanced antiviral effects.
Antitubercular Agents
Research has indicated that N-substituted-1,3,4-oxadiazol-2-yl derivatives exhibit promising antitubercular activity. These compounds have been tested against various strains of Mycobacterium tuberculosis, with ongoing studies focused on understanding the mechanism of inhibition . This suggests that the compound could be a candidate for developing new antitubercular drugs.
Future Directions
The future directions for “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” could involve further exploration of its biological activities. For instance, 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents . Further studies could focus on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDECCXYMPRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |
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